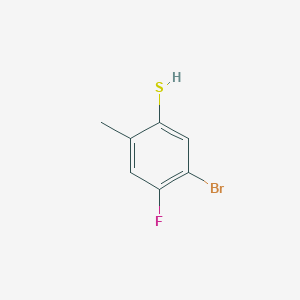

5-Bromo-4-fluoro-2-methylbenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOWUZVKXPQDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Methylbenzenethiol

Strategies for Constructing the Substituted Benzenethiol Core

Functional Group Interconversion from Precursors

Reduction of Sulfonyl Halides or Sulfoxides

One of the most conventional routes to producing aryl thiols involves the reduction of the more readily accessible aryl sulfonyl chlorides. google.comgoogle.com This transformation can be accomplished using a range of reducing agents and conditions, from classic metal-acid systems to modern catalytic hydrogenation.

Historically, reagents such as zinc dust in the presence of acids like acetic or sulfuric acid have been employed. google.comgoogle.com While effective, these methods generate significant amounts of metal salt waste. An alternative approach involves the use of triphenylphosphine (B44618) in a solvent like toluene, which provides an efficient and convenient method for the synthesis of arylthiols from sulfonyl chlorides. organic-chemistry.orgresearchgate.net

More advanced techniques utilize catalytic hydrogenation. The reduction of aromatic sulfonyl chlorides can be achieved using a palladium catalyst under a moderate pressure of hydrogen. taylorfrancis.com This process is often carried out in the presence of a mild base to neutralize the strong acid (HCl) formed during the reaction. taylorfrancis.com It is noteworthy that substituent groups such as fluorine and chlorine are generally resistant to these hydrogenation conditions. google.comgoogle.com

| Reducing System | Typical Conditions | Key Features |

| Zinc and Acid | Zinc dust with acetic or sulfuric acid. google.comgoogle.com | Effective but generates metallic waste. |

| Triphenylphosphine | Toluene solvent, reaction completes rapidly. organic-chemistry.orgresearchgate.net | Efficient, convenient, and avoids harsh acids. |

| Catalytic Hydrogenation | Palladium catalyst, hydrogen pressure, often with a mild base. google.comtaylorfrancis.com | Cleaner method, good for functional group tolerance (e.g., halogens). |

| Lithium Aluminum Hydride | Non-hydrolytic conditions. taylorfrancis.com | Powerful reducing agent, but requires careful handling. |

Newman-Kwart Rearrangement and Related Transformations

The Newman-Kwart Rearrangement (NKR) offers a powerful and widely used pathway for synthesizing aromatic thiols from their corresponding phenols. nih.govwikipedia.org This thermal rearrangement involves the intramolecular 1,3-migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, yielding the isomeric S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.orgthieme-connect.com Subsequent hydrolysis of the S-aryl thiocarbamate readily produces the desired thiophenol. wikipedia.orgorganic-chemistry.org

The key steps in this process are:

Formation of O-Aryl Thiocarbamate : A phenol is first deprotonated with a base and then treated with a thiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form the O-aryl thiocarbamate intermediate. wikipedia.orgorganic-chemistry.org

Rearrangement : The intermediate is heated to high temperatures, typically between 200 and 300 °C, to induce the intramolecular rearrangement to the S-aryl thiocarbamate. wikipedia.orgthieme-connect.com The driving force for this reaction is the thermodynamically favorable conversion of a C=S double bond into a C=O double bond. organic-chemistry.org

Hydrolysis : The resulting S-aryl thiocarbamate is hydrolyzed, usually under alkaline conditions (e.g., with aqueous NaOH or methanolic KOH), to yield the final thiophenol product. wikipedia.orgorganic-chemistry.org

The reaction is believed to proceed through a four-membered cyclic transition state. wikipedia.org While traditionally requiring high temperatures, recent developments have introduced palladium-catalyzed and photoredox-catalyzed versions of the NKR that can proceed under much milder conditions. wikipedia.org

| Step | Description | Typical Reagents/Conditions |

| 1. Thiocarbamoylation | Conversion of the precursor phenol to an O-aryl thiocarbamate. | Base (e.g., NaH), N,N-Dialkylthiocarbamoyl chloride. wikipedia.orgorganic-chemistry.org |

| 2. Rearrangement | Thermal or catalyzed O-to-S aryl migration. | High heat (200-300 °C) or Palladium/Photoredox catalysis. wikipedia.org |

| 3. Hydrolysis | Cleavage of the thiocarbamate to yield the thiol. | Aqueous NaOH or methanolic KOH. organic-chemistry.org |

Regioselective Introduction of Bromo, Fluoro, and Methyl Functionalities

Achieving the specific 5-bromo-4-fluoro-2-methyl substitution pattern on the benzenethiol core requires careful strategic planning of the synthetic route, paying close attention to the directing effects of the substituents.

Directed Halogenation Techniques for Bromination and Fluorination

Halogenation of aromatic rings is a classic example of electrophilic aromatic substitution. libretexts.orgwikipedia.org The introduction of bromine and chlorine onto a benzene ring typically requires a Lewis acid catalyst, such as FeBr₃, FeCl₃, or AlCl₃, to polarize the halogen-halogen bond and create a sufficiently strong electrophile. libretexts.orgmt.com

The regiochemical outcome of the halogenation is controlled by the substituents already present on the ring. msu.edu A methyl group is an activating, ortho, para-directing substituent, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org Halogens are deactivating yet are also ortho, para-directing. youtube.com

A plausible synthetic route for this compound could start from 3-fluoro-2-methylaniline (B146951). google.com In this scenario:

The starting material already contains the required fluoro and methyl groups in the correct relative positions.

Bromination of 3-fluoro-2-methylaniline would be directed by the powerful activating and ortho, para-directing amino group. The position para to the amino group is position 5 (also meta to the methyl and fluoro groups), making it a highly favored site for electrophilic attack. This would yield 5-bromo-3-fluoro-2-methylaniline. google.com

Subsequent conversion of the amino group to the thiol (via diazotization followed by reaction with a sulfur nucleophile) would complete the synthesis.

Fluorination is often more challenging due to the high reactivity of elemental fluorine. mt.comncert.nic.in Therefore, it is synthetically advantageous to use a starting material that already incorporates the fluorine atom or to use specialized electrophilic fluorinating agents. wikipedia.orgmasterorganicchemistry.com

Methylation Strategies on Aromatic Rings

The introduction of a methyl group onto an aromatic ring is commonly achieved through Friedel-Crafts alkylation, which involves reacting the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. However, this reaction has limitations, including the possibility of carbocation rearrangements and over-alkylation.

Given these challenges, a more robust strategy for synthesizing a polysubstituted compound like this compound is often to begin with a precursor that already contains the methyl group in the desired position. libretexts.orggoogle.com For example, starting with 2-methylaniline (o-toluidine) or a related derivative simplifies the synthesis by removing the need for a separate methylation step and its associated regiochemical complications. The directing effects of the methyl group can then be leveraged in subsequent halogenation steps. libretexts.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. These principles can be applied to the synthesis of this compound to reduce waste and improve safety.

Solvent-Free and Environmentally Benign Protocols

Green chemistry aims to minimize the environmental impact of chemical processes. Key strategies applicable to organosulfur compound synthesis include the use of safer solvents, minimizing waste, and employing catalyst-free or solvent-free conditions where possible. researchgate.netrsc.org

Benign Solvents : Traditional volatile organic compounds (VOCs) can be replaced with greener alternatives. For example, the bio-based solvent ethyl lactate (B86563) has been shown to be an efficient medium for the oxidative coupling of thiols, a common related reaction. researchgate.net

Solvent-Free Reactions : Conducting reactions without a solvent (neat) can significantly reduce waste and simplify purification. rsc.org Various solvent-free protocols have been developed for the synthesis of organosulfur and organoselenium compounds. researchgate.net

Catalyst-Free Oxidations : The oxidation of thiols to disulfides, a frequent side-reaction or synthetic step, can often be achieved using air as the oxidant, sometimes accelerated by sonication, thus avoiding harsh chemical oxidants. rsc.org While the goal here is the thiol, understanding and controlling its oxidation via green methods is crucial.

Waste Reduction : Employing catalytic methods, such as the palladium-catalyzed reduction of sulfonyl chlorides, is inherently greener than using stoichiometric metal reductants (like zinc) because the catalyst is used in small amounts and can potentially be recycled. google.comtaylorfrancis.com

| Green Chemistry Principle | Application in Thiol Synthesis | Example/Benefit |

| Safer Solvents | Replacing volatile organic solvents (VOCs). | Use of bio-based solvents like ethyl lactate. researchgate.net |

| Waste Prevention | Avoiding stoichiometric reagents that create salt byproducts. | Using catalytic hydrogenation instead of zinc/acid for sulfonyl chloride reduction. google.comtaylorfrancis.com |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product. | Rearrangements like the NKR are inherently atom-economical. organic-chemistry.org |

| Energy Efficiency | Using milder reaction conditions. | Developing catalyzed versions of the NKR to avoid high temperatures. wikipedia.org |

| Solvent-Free Synthesis | Performing reactions neat (without solvent). | Reduces solvent waste and can increase reaction rates. rsc.org |

Recyclable Catalytic Systems

The use of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste, minimize costs, and simplify product purification. For the synthesis of aryl thiols and their derivatives, several types of recyclable catalysts have been investigated, primarily focusing on transition metal-based systems. While specific studies on this compound are not extensively documented, analogous reactions for C-S bond formation provide significant insights into potential recyclable catalytic approaches.

Copper-Based Catalysts: Copper iodide (CuI) nanoparticles have demonstrated efficacy in catalyzing the C-S cross-coupling of aryl halides with thiols. nih.gov These reactions can often be conducted in water, avoiding the use of volatile organic solvents. nih.gov A key advantage of using nanoparticles is the high surface-area-to-volume ratio, which can lead to higher catalytic activity. Furthermore, these nanoparticles can often be recovered and reused with only a slight loss of activity. nih.gov For the synthesis of a precursor to this compound, a similar copper-catalyzed system could be envisioned, for instance, in the coupling of a protected thiol or a thiol equivalent with a suitable aryl halide.

| Catalyst System | Substrates | Solvent | Key Advantages |

| CuI Nanoparticles | Aryl Halides, Thiols | Water | Mild conditions, ligand-free, catalyst is recoverable and reusable. nih.govnih.gov |

| Mesoporous Silica Supported Copper(0) Nanoparticles | Aryl Halides, Thiols | Solvent-free | Ligand-free, applicable to a broad range of substrates including aryl chlorides. researchgate.net |

| CuCl2/DMEDA | Iodobenzenes, Benzenethiols | N,N'-dimethylethane-1,2-diamine (DMEDA) | Inexpensive, separable, and recyclable catalytic system. organic-chemistry.org |

Palladium and Nickel-Based Catalysts: Palladium catalysts are well-known for their efficiency in a wide range of cross-coupling reactions, including C-S bond formation. nih.gov The development of heterogeneous palladium catalysts, where the metal is supported on a solid matrix, is a key strategy for ensuring recyclability. Similarly, nickel-catalyzed processes for the synthesis of biaryl sulfides have been developed. nih.gov A nickel-catalyzed approach for the preparation of aromatic thiols involves the reaction of an aromatic halide with thiourea. google.com This method is advantageous as it avoids the need for expensive and toxic phosphine (B1218219) ligands and allows for easier product/catalyst separation. google.com

| Catalyst System | Reaction Type | Key Features |

| Supported Palladium Catalysts | C-S Cross-Coupling | Allows for catalyst recovery and reuse, reducing metal contamination in the product. nih.gov |

| Nickel/Thiourea | Thiolation of Aryl Halides | Heterogeneous catalysis, eliminates the need for phosphine ligands, easier product/catalyst separation. google.com |

Scale-Up Considerations and Process Optimization for the Chemical Compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Process optimization is crucial to ensure safety, cost-effectiveness, and sustainability. Key considerations include reaction conditions, solvent selection, and the mode of operation (batch vs. continuous flow).

Process Intensification: A significant trend in chemical manufacturing is the move from traditional batch reactors to continuous-flow systems. nih.gov Continuous-flow processes can offer several advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. nih.govresearchgate.net For a multi-step synthesis that might be required for this compound, a "telescoped" continuous-flow process, where sequential reactions are performed in a continuous manner without isolating intermediates, can significantly improve efficiency. nih.govresearchgate.net

Solvent Selection and Waste Reduction: The choice of solvent is critical in large-scale synthesis. Ideally, the solvent should be non-toxic, environmentally benign, and easily recyclable. nih.gov The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is gaining traction as an alternative to more hazardous solvents. nih.gov Minimizing waste is another key aspect of process optimization. This can be achieved through high-yield reactions, the use of catalytic rather than stoichiometric reagents, and the recycling of solvents and catalysts.

Catalyst Loading and Efficiency: In catalytic reactions, minimizing the catalyst loading without compromising the reaction efficiency is a primary goal of process optimization. For large-scale production, even small reductions in the amount of an expensive transition metal catalyst can lead to significant cost savings. tue.nl The development of highly active and robust catalysts is therefore a continuous area of research.

Chemical Reactivity and Transformation of 5 Bromo 4 Fluoro 2 Methylbenzenethiol

Reactivity of the Thiol (-SH) Moiety

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. These characteristics are well-manifested in the reactivity of 5-Bromo-4-fluoro-2-methylbenzenethiol.

The sulfur atom of the thiol group in this compound is a soft nucleophile, readily participating in S-alkylation and S-arylation reactions to form thioethers. These reactions are fundamental in constructing carbon-sulfur bonds, which are prevalent in many biologically active molecules and functional materials.

S-Alkylation: In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion. This anion can then react with various alkylating agents, such as alkyl halides or sulfonates, through a nucleophilic substitution mechanism to yield the corresponding thioether.

S-Arylation: The formation of diaryl thioethers from this compound can be achieved through several methods. While classical methods often require harsh reaction conditions, modern cross-coupling strategies have emerged as powerful alternatives. For instance, metal-free S-arylation of heterocyclic thiols with diaryliodonium salts has been demonstrated, suggesting a potential pathway for the arylation of this compound.

A hypothetical S-alkylation reaction is presented in the table below:

| Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |

| This compound | Methyl iodide | Base (e.g., K2CO3) | 5-Bromo-4-fluoro-2-methyl(methylthio)benzene | S-Alkylation |

Thiols are susceptible to oxidation, and this compound is no exception. The oxidation of thiols can lead to various sulfur-containing functional groups, with the most common being the formation of disulfides.

The oxidation of two molecules of this compound under mild oxidizing conditions, such as exposure to air, iodine, or hydrogen peroxide, would yield the corresponding disulfide, bis(5-bromo-4-fluoro-2-methylphenyl) disulfide. This reaction proceeds through the formation of a sulfenyl radical intermediate, which then dimerizes.

Further oxidation under stronger conditions can lead to the formation of higher oxidation states of sulfur, such as sulfinic acids and sulfonic acids, although these transformations are less common than disulfide formation.

The thiol group of this compound can participate in addition reactions, most notably in thiol-ene and thiol-yne "click" chemistry. These reactions are highly efficient, proceed under mild conditions, and offer a powerful tool for the synthesis of complex molecules and materials.

Thiol-ene Reaction: This reaction involves the radical-mediated addition of the S-H bond across a double bond (ene). The reaction is typically initiated by light or a radical initiator and proceeds via a chain mechanism. This allows for the straightforward formation of thioether linkages. rsc.orgresearchgate.net

Thiol-yne Reaction: Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne (yne). This reaction can proceed via a radical or a nucleophilic pathway, often leading to the double addition of the thiol to the alkyne, resulting in a dithioether. stackexchange.com

These addition reactions provide a versatile platform for the functionalization of this compound, enabling its incorporation into polymers, biomolecules, and other advanced materials.

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the aromatic ring opens up a wide array of possibilities for further functionalization through cross-coupling and nucleophilic substitution reactions.

The bromine atom at the 5-position of the benzene (B151609) ring is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This provides a direct route to the synthesis of N-arylated compounds.

The following table summarizes these potential cross-coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst + Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd catalyst + Base | Arylamine |

The fluorine atom at the 4-position can potentially undergo nucleophilic aromatic substitution (SNA r). In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group.

Fluorine is a particularly good leaving group in many SNAr reactions. nih.gov This is not due to its inherent leaving group ability (F- is a poor leaving group in SN1 and SN2 reactions) but because of its strong electron-withdrawing inductive effect, which powerfully stabilizes the negatively charged Meisenheimer intermediate. nih.gov The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Radical Reactions Involving Carbon-Halogen Bonds

The presence of two different halogen atoms on the aromatic ring, bromine and fluorine, introduces the potential for selective radical reactions at the carbon-halogen bonds. The bond dissociation energy (BDE) is a critical factor in determining which bond is more likely to undergo homolytic cleavage in a radical reaction. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, while the carbon-bromine bond is significantly weaker. wikipedia.org This disparity in bond strength is the primary determinant for selectivity in radical reactions involving halogen abstraction.

In a typical radical process, such as one initiated by heat, light, or a radical initiator, the weaker C-Br bond would be expected to cleave preferentially over the robust C-F bond. For instance, in reactions involving silyl (B83357) radicals, a notable kinetic selectivity for C-Br bond abstraction over the stronger N-F bond has been observed, highlighting the predictability of these reactions based on bond energies. princeton.edu While specific studies on this compound are not prevalent, the established principles of radical chemistry strongly suggest that radical-mediated transformations, such as reduction (hydrodehalogenation) or certain cross-coupling reactions, would selectively occur at the C-Br position, leaving the C-F bond intact.

This selective cleavage is crucial for synthetic applications, allowing for the targeted functionalization of the aryl ring at the position of the bromine atom while preserving the fluorine substituent for subsequent transformations or as a key feature of the final molecule.

Table 1: Comparison of Average Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds in Aromatic Compounds

| Bond | Average BDE (kJ/mol) | Relative Strength |

|---|---|---|

| C-F | ~522 | Strongest |

| C-Cl | ~407 | Strong |

| C-Br | ~346 | Weaker |

| C-I | ~278 | Weakest |

Note: Data is generalized for aryl halides; specific values for this compound may vary slightly due to the influence of other substituents.

Reactivity of the Methyl Group

The methyl group attached to the benzene ring presents another site for reactivity, specifically at the benzylic position. The C-H bonds of the methyl group are susceptible to radical abstraction to form a stabilized benzylic radical. This reactivity is a cornerstone of various synthetic transformations. numberanalytics.com

Benzylic functionalization typically proceeds via a free-radical chain mechanism, which can be initiated by heat, UV light, or chemical radical initiators like N-bromosuccinimide (NBS). numberanalytics.com The resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring, making its formation more favorable than that of a simple alkyl radical. masterorganicchemistry.com Once formed, this radical intermediate can react with a variety of reagents to introduce new functional groups. For example, benzylic halogenation can install a halogen atom, which can then serve as a handle for subsequent nucleophilic substitution reactions to introduce ethers, amines, or other functionalities. researchgate.netnih.gov

Recent advances in photoredox and metallaphotoredox catalysis have further expanded the scope of benzylic C-H functionalization, enabling reactions such as arylations, acylations, and etherifications under mild conditions. rsc.org These methods often involve the generation of a benzylic radical through a hydrogen atom transfer (HAT) process. rsc.org In the context of this compound, such reactions would allow for the selective modification of the methyl group without disturbing the other functional groups on the aromatic ring, provided the reaction conditions are chosen carefully to avoid competing reactions at the thiol or C-Br bond. For instance, methods that rely on C-H acidity trends, promoted by a base, offer an alternative to radical-based pathways for generating benzyl (B1604629) halides, which could then be used in further synthesis. nih.gov

Multi-functional Reactivity and Chemoselectivity

The coexistence of thiol, bromo, fluoro, and methyl groups on the same aromatic scaffold makes chemoselectivity a central issue in the chemical transformation of this compound. The challenge and opportunity lie in selectively targeting one functional group while leaving the others unaffected.

The thiol (-SH) group is a particularly reactive site. It is acidic, highly nucleophilic (especially in its thiolate form, -S⁻), and easily oxidized to form disulfides (S-S). acs.org In many reactions, the thiol group will be the most reactive site. For example, in the presence of a base and an electrophile, S-alkylation would likely occur readily. Under oxidative conditions, disulfide formation is a common transformation. nih.gov This high reactivity can be exploited for selective ligations or couplings but also necessitates the use of protecting groups if another site on the molecule is the intended target.

The carbon-bromine bond is susceptible to transformations that are common for aryl bromides, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The chemoselectivity of these reactions in the presence of a thiol can be challenging, as thiols can often poison the metal catalysts. However, with appropriate ligand choice and reaction conditions, successful couplings can be achieved.

Benzylic functionalization of the methyl group, as discussed, typically requires radical conditions. These conditions must be selected to avoid unwanted side reactions, such as radical addition to the aromatic ring or reactions involving the thiol group. Radical-initiated desulfurization is a known process that could compete with benzylic functionalization under certain radical conditions. nih.gov

The carbon-fluorine bond is generally the most inert of the functional groups, typically requiring harsh conditions or specialized reagents for its transformation. wikipedia.org This inherent stability means it will likely remain intact during reactions targeting the other sites. This differential reactivity allows for a hierarchical approach to the functionalization of the molecule, where the thiol, C-Br, and methyl groups can be modified sequentially.

The substituents on the benzene ring exert significant electronic effects that influence the reactivity of the aromatic ring itself, as well as the attached functional groups. These effects are a combination of inductive effects (through sigma bonds) and resonance effects (through pi systems). lumenlearning.comvedantu.com

Methyl Group (-CH₃): The methyl group is an activating group through an inductive effect (electron-donating) and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions.

In this compound, the directing effects of the substituents are complex. The powerful activating and directing effect of the thiol group, combined with that of the methyl group, would strongly influence the regioselectivity of electrophilic aromatic substitution, likely directing incoming electrophiles to the positions ortho and para to them, if sterically accessible. The stability and availability of thiol radical species, which can be an important intermediate, are also known to be dependent on the nature of the substituents present on the aromatic ring. nih.gov For instance, electron-donating groups can stabilize radical intermediates, potentially affecting reaction rates in radical-mediated processes.

Table 2: Electronic Properties of Substituents Present in this compound

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect |

|---|---|---|---|---|

| -F | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -Br | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -CH₃ | Electron-donating | N/A (Hyperconjugation) | Activating | ortho, para |

| -SH | Electron-withdrawing | Electron-donating | Activating | ortho, para |

Theoretical and Computational Investigations of 5 Bromo 4 Fluoro 2 Methylbenzenethiol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide profound insight into the electronic characteristics of a molecule. For 5-Bromo-4-fluoro-2-methylbenzenethiol, methods like Density Functional Theory (DFT) are employed to model its electronic distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, so its energy level is associated with the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy indicates the molecule's electrophilicity. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. rsc.org

Table 1: Representative Frontier Molecular Orbital Properties for Substituted Benzenethiols

Calculated using DFT at the B3LYP/6-31G(d) level of theory. Values are illustrative for analogous compounds.

| Molecular Property | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction (nucleophilicity). |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.netnih.gov This map is crucial for predicting how the molecule will interact with other reagents. nih.gov

In this compound, the MESP is expected to show distinct regions:

Negative Potential: The most electron-rich areas are anticipated around the highly electronegative fluorine atom and the lone pairs of the sulfur atom. These regions are susceptible to attack by electrophiles. researchgate.net

Positive Potential: Electron-deficient regions are expected on the hydrogen atom of the thiol group, making it acidic. A region of less negative or slightly positive potential, known as a σ-hole, may also be present on the bromine atom along the C-Br bond axis, allowing for potential halogen bonding interactions. researchgate.net

Aromatic Ring: The π-electron cloud of the benzene (B151609) ring will show a generally negative potential, but its distribution is significantly polarized by the substituents. The electron-withdrawing fluorine and bromine atoms reduce the electron density in the ring, particularly at the ortho and para positions relative to them, making the ring more susceptible to nucleophilic attack than unsubstituted benzene. walisongo.ac.id

Mechanistic Studies of Reactions Involving the Chemical Compound

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the pathways, intermediate structures, and energy barriers that govern a chemical transformation.

A probable reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the halogen atoms (fluoride or bromide). wikipedia.org The presence of multiple electron-withdrawing groups (F and Br) activates the aromatic ring toward nucleophilic attack. byjus.com

Computational modeling can trace the potential energy surface for such a reaction. The mechanism typically proceeds via a two-step, addition-elimination pathway:

Addition Step: A nucleophile attacks the carbon atom bonded to a halogen, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination Step: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored to form the final product.

Because fluorine is more electronegative, it generally makes the carbon it is attached to more electrophilic and is often a better leaving group in SNAr reactions compared to other halogens, contrary to SN2 trends. wikipedia.org Therefore, substitution at the fluorine-bearing carbon is a likely pathway.

For each step in a reaction mechanism, there is an associated energy barrier, the peak of which is the transition state. Computational analysis can locate the geometry of these transition states and calculate their energies, which determines the reaction rate. libretexts.org

In the SNAr reaction of this compound, the first step—formation of the Meisenheimer complex—is typically the rate-determining step because it involves the loss of aromaticity. wikipedia.org The activation energy (Ea) for this step is the key energetic barrier. Computational models for similar halobenzenes suggest that the introduction of electron-withdrawing groups significantly stabilizes the anionic intermediate and the corresponding transition state, lowering the activation energy. acs.org

Table 2: Representative Reaction Energetics for a Plausible SNAr Reaction

Values are illustrative for the reaction of a substituted halobenzene with a generic nucleophile (Nu⁻) in the gas phase, based on analogous systems.

| Parameter | Energy Value (kJ/mol) | Description |

|---|---|---|

| Activation Energy (Ea) for Meisenheimer Complex Formation | +65 kJ/mol | The energy barrier to reach the first transition state, typically the rate-determining step. |

| Energy of Meisenheimer Intermediate (relative to reactants) | -15 kJ/mol | The stability of the anionic intermediate. A negative value indicates it is more stable than the reactants. |

| Overall Reaction Enthalpy (ΔH) | -40 kJ/mol | The net energy change for the overall reaction, indicating whether it is exothermic or endothermic. |

Solvents can dramatically influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects.

For an SNAr reaction involving this compound, the transition state and the Meisenheimer intermediate are charged species.

Polar Protic Solvents (e.g., methanol, water): These solvents are expected to significantly accelerate the reaction by stabilizing the anionic intermediate and the transition state through hydrogen bonding.

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents also accelerate the reaction by stabilizing the charged intermediates through dipole-dipole interactions, often leading to very high reaction rates. researchgate.net

Non-polar Solvents (e.g., hexane, toluene): Reactions would be considerably slower in these solvents due to the lack of stabilization for the charged intermediates. acs.orgacs.org

Catalysis, particularly by transition metals like copper or palladium, is common for reactions involving aryl halides. acs.org For instance, a copper-catalyzed S-arylation reaction could involve the thiol group of this compound acting as a nucleophile to displace a halogen on another aromatic molecule. Computational studies on such catalytic cycles can elucidate complex mechanisms involving oxidative addition, reductive elimination, and the nature of the active catalytic species. acs.org

Prediction of Reactivity and Selectivity

Theoretical and computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights into reactivity and selectivity that can guide experimental work. For a substituted aromatic compound like this compound, these methods are invaluable for understanding how the interplay of different functional groups dictates its chemical properties.

Application of DFT and Ab Initio Methods in Reaction Outcome Prediction

Density Functional Theory (DFT) and ab initio calculations are at the forefront of computational chemistry for predicting the outcomes of chemical reactions. nih.govmdpi.com These methods solve the electronic structure of a molecule, providing quantitative data on its properties and allowing for the simulation of reaction pathways. nih.govresearchgate.net

For this compound, DFT calculations can be employed to map the molecule's electron density, identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its frontier molecular orbital interactions. A high HOMO energy suggests a greater propensity to donate electrons to an electrophile, while a low LUMO energy indicates a higher affinity for accepting electrons from a nucleophile.

Furthermore, the Molecular Electrostatic Potential (MESP) surface can be calculated to visualize electron-rich and electron-poor regions of the molecule. nih.govnih.gov For instance, the MESP of this compound would likely show a negative potential (electron-rich) around the sulfur atom and the aromatic ring, particularly at positions activated by the methyl and thiol groups, while regions near the electronegative fluorine and bromine atoms would exhibit less negative or even positive potential. nih.gov

Predicting the regioselectivity of reactions like electrophilic aromatic substitution involves calculating the energies of the potential intermediates (e.g., sigma complexes or Wheland intermediates). nih.gov The stability of these intermediates, which is influenced by the electronic effects of the substituents, determines the preferred position of attack. nih.gov By computing the activation energies for different reaction pathways, a quantitative prediction of the product distribution can be achieved. nih.gov Machine learning models trained on data from DFT calculations are also emerging as powerful tools for high-accuracy prediction of regioselectivity. rsc.orgrsc.org

Table 1: Hypothetical DFT-Calculated Parameters for Reactivity Prediction of this compound

| Ring Position | Relative Energy of Sigma Complex (kcal/mol) | Calculated MESP (a.u.) | Predicted Susceptibility to Electrophilic Attack |

| C3 | -5.2 | -0.025 | Low |

| C6 | 0.0 | -0.045 | High |

Note: Data are illustrative and represent expected trends based on substituent effects. Lower relative energy of the sigma complex indicates a more stable intermediate and a more favorable reaction site.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT and ab initio methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules. elsevierpure.com MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.govmdpi.com

For this compound, a key area of study is the conformational flexibility, particularly the rotation around the C-S single bond. This rotation determines the orientation of the thiol group relative to the plane of the benzene ring. MD simulations can identify the most stable conformers and the energy barriers between them. nih.govosti.govresearchgate.net The conformational preference is influenced by steric hindrance from the adjacent methyl group and potential intramolecular interactions. nih.gov

MD simulations are also instrumental in understanding how this compound interacts with other molecules, such as solvents or reactants. nih.gov The simulations can reveal the nature and strength of non-covalent interactions, including:

Hydrogen Bonding: The thiol hydrogen can act as a hydrogen bond donor, while the sulfur atom's lone pairs can act as acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region that interacts with nucleophiles.

By simulating the molecule in a solvent box, MD can provide a realistic picture of its behavior in solution, including the formation of solvent shells and the influence of the solvent on conformational equilibrium. nih.gov This information is critical for accurately predicting reaction rates and mechanisms in a specific medium.

Table 2: Illustrative Conformational and Interaction Data from Molecular Dynamics Simulations

| Parameter | Description | Illustrative Value |

| C2-C1-S-H Dihedral Angle | Defines the orientation of the thiol group. | 0° (syn-planar), 180° (anti-planar) |

| Rotational Energy Barrier (C-S) | Energy required to rotate around the C-S bond. | 2-4 kcal/mol |

| H-Bond Energy (SH···O) | Strength of a typical hydrogen bond with a solvent like acetone. | -1.5 to -3.0 kcal/mol |

Note: Values are hypothetical, based on typical energies for similar functional groups.

Structure-Reactivity Relationships within Functionalized Benzenethiols

The thiol (-SH) and methyl (-CH₃) groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. elsevierpure.com They donate electron density to the aromatic ring through resonance (for -SH) and hyperconjugation/induction (for -CH₃), stabilizing the positively charged intermediate formed during the reaction.

Conversely, the fluorine (-F) and bromine (-Br) atoms are deactivating yet ortho-, para-directing. nih.gov Their high electronegativity withdraws electron density from the ring via the inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles. However, their lone pairs can donate electron density through the resonance effect, which preferentially stabilizes intermediates where the positive charge is on the carbon adjacent to the halogen. This resonance donation is directed to the ortho and para positions.

The interplay of these competing effects determines the ultimate reactivity and regioselectivity.

Regioselectivity: The primary directing influence comes from the strongly activating -SH and -CH₃ groups. Electrophilic attack will be directed to the positions that are ortho or para to these groups and are not sterically hindered. In this molecule, the C6 position is ortho to the thiol group and meta to the methyl group, making it a highly likely site for substitution. The C3 and C5 positions are sterically hindered and/or electronically deactivated.

The acidity of the thiol proton is also influenced by the ring's substituents. The electron-withdrawing halogens (-F, -Br) increase the acidity (lower pKa) of the thiol by stabilizing the resulting thiolate anion (ArS⁻). nih.gov Conversely, the electron-donating methyl group (-CH₃) would slightly decrease the acidity. The net effect will determine the ease of deprotonation, which is crucial for reactions where the thiolate anion is the active nucleophile. nih.govresearchgate.net

Table 3: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -SH | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -CH₃ | Donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -F | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -Br | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Construction of Complex Organic Architectures

The distinct arrangement of reactive sites on the 5-bromo-4-fluoro-2-methylbenzenethiol scaffold makes it an ideal starting material for the synthesis of intricate organic structures. The thiol group provides a nucleophilic center for various coupling reactions, while the bromo and fluoro substituents offer handles for cross-coupling and nucleophilic aromatic substitution reactions, respectively. The methyl group can influence the steric and electronic properties of the molecule and its derivatives.

While direct experimental evidence for the use of this compound in the synthesis of benzothiazoles and thiazoles is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a precursor for such heterocyclic systems. The core reaction for benzothiazole (B30560) synthesis often involves the condensation of an o-aminothiophenol with an aldehyde, ketone, or carboxylic acid derivative. Although this compound is not an aminothiophenol, its thiol group can participate in cyclization reactions with appropriate reaction partners that introduce the requisite nitrogen-containing fragment.

For instance, in a hypothetical synthetic route, the thiol group could react with a suitably functionalized molecule to form a thioether linkage, which could then undergo an intramolecular cyclization to form a thiazole (B1198619) or a related heterocyclic ring. The bromo and fluoro groups on the benzene (B151609) ring would remain available for further functionalization, allowing for the creation of a library of substituted benzothiazole or thiazole derivatives. The synthesis of various fluorinated 2-(4-aminophenyl)benzothiazoles has been reported, highlighting the importance of fluorinated benzothiazoles in medicinal chemistry.

| Precursor Moiety | Target Heterocycle | General Synthetic Strategy |

| o-Aminothiophenol | Benzothiazole | Condensation with carbonyl compounds or their derivatives |

| Thioamide | Thiazole | Hantzsch thiazole synthesis (reaction with α-haloketones) |

| This compound | Substituted Benzothiazole/Thiazole | Multi-step synthesis involving initial reaction at the thiol group followed by cyclization and functionalization |

The presence of multiple, orthogonally reactive functional groups makes this compound an excellent scaffold for the construction of multi-functionalized molecules. The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of others by choosing appropriate reaction conditions.

The thiol group can readily undergo S-alkylation, S-arylation, and addition to unsaturated systems. The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can be activated under specific conditions or can be used to tune the electronic properties of the molecule.

This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure, leading to the synthesis of complex molecules with precisely defined substitution patterns. For example, one could first perform a Suzuki coupling at the bromine position, then an S-alkylation at the thiol, and finally a nucleophilic aromatic substitution of the fluorine, each step proceeding without interfering with the other functional groups.

| Functional Group | Type of Reaction | Potential Transformation |

| Thiol (-SH) | Nucleophilic substitution, Michael addition | S-alkylation, S-arylation, formation of thioethers |

| Bromo (-Br) | Cross-coupling reactions | Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination |

| Fluoro (-F) | Nucleophilic aromatic substitution | Introduction of alkoxy, amino, or other nucleophilic groups |

Ligand Design in Metal-Catalyzed Processes

The unique combination of a soft thiol donor and hard halogen functionalities makes this compound an intriguing candidate for the design of specialized ligands for metal-catalyzed reactions. The properties of a metal catalyst are significantly influenced by the ligands coordinated to the metal center, and the judicious choice of ligands can control the catalyst's activity, selectivity, and stability.

The thiol group of this compound can act as a coordinating group to a wide range of transition metals. Thiolate ligands are known to form stable complexes with many metals and can influence the electronic properties of the metal center through sigma-donation and pi-backbonding.

Furthermore, the bromo and fluoro substituents can serve several roles in a ligand scaffold. They can be used to sterically tune the environment around the metal center, thereby influencing the selectivity of the catalytic reaction. Electronically, these halogen atoms can modulate the electron density at the metal center, which can in turn affect the catalyst's reactivity. Additionally, the halogen atoms can provide secondary coordination sites or participate in non-covalent interactions with substrates, further influencing the catalytic process. While the direct use of this compound as a ligand may not be widely reported, its potential for incorporation into more complex ligand architectures is significant.

Precursor for Advanced Materials (excluding material properties)

The functional handles present in this compound make it a promising monomer or precursor for the synthesis of advanced materials, particularly polymers. The ability to incorporate this molecule into a polymer backbone allows for the introduction of specific functionalities that can be later modified or can impart desired chemical properties to the resulting material.

This compound can be incorporated into polymer chains through various polymerization techniques. For instance, the thiol group can participate in thiol-ene or thiol-yne "click" reactions, which are highly efficient and orthogonal reactions widely used in polymer synthesis and modification. These reactions involve the addition of a thiol across a double or triple bond, respectively, and can be initiated either photochemically or thermally.

Alternatively, the bromine atom can be utilized in polycondensation reactions, such as Suzuki or Stille polycondensation, to form conjugated polymers. These polymers often exhibit interesting electronic and optical properties. The fluorine atom can also play a role in defining the properties of the resulting polymer, for example, by increasing its thermal stability or altering its solubility. The incorporation of thiophenol derivatives into polymer backbones is a known strategy to create functional materials.

| Polymerization Method | Reactive Site on Monomer | Resulting Polymer Type |

| Thiol-ene/Thiol-yne Polymerization | Thiol (-SH) | Polythioethers |

| Suzuki/Stille Polycondensation | Bromo (-Br) | Conjugated Polymers |

As a functionalized benzenethiol (B1682325), this compound possesses several reactive sites that can be selectively addressed in synthetic strategies. The thiol (-SH) group is a versatile functional group known for its nucleophilicity and its ability to coordinate to metal surfaces. The bromine and fluorine atoms on the aromatic ring also offer handles for various synthetic transformations.

A comprehensive review of scientific literature and chemical databases reveals no specific studies on the formation of self-assembled monolayers (SAMs) using this compound. While aromatic thiols are a well-established class of molecules for the formation of SAMs on noble metal surfaces, particularly gold, the specific adsorption behavior, monolayer structure, and surface properties of this compound have not been reported.

Derivatization Strategies for Enhancing Synthetic Utility

There is currently a lack of specific, published research detailing derivatization strategies for this compound. The synthetic utility of a building block is often expanded through derivatization, which involves chemically modifying one or more of its functional groups to introduce new functionalities or to facilitate subsequent reactions.

For a molecule like this compound, several derivatization strategies could be envisioned based on the general reactivity of its functional groups:

Thiol Group Derivatization: The thiol group can undergo a variety of reactions, including alkylation to form thioethers, oxidation to disulfides or sulfonic acids, and addition to electrophiles.

Aromatic Ring Derivatization: The bromine atom is a common site for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which would allow for the formation of new carbon-carbon bonds. The fluorine atom is generally less reactive in these types of reactions but can influence the reactivity of the aromatic ring and can be a site for nucleophilic aromatic substitution under certain conditions.

It is important to reiterate that these are general strategies applicable to functionalized benzenethiols, and their specific application to this compound has not been documented in the scientific literature. The interplay of the different substituents on the aromatic ring could lead to unique reactivity that would require experimental investigation to be fully understood.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted aryl thiols like 5-Bromo-4-fluoro-2-methylbenzenethiol has traditionally relied on multi-step processes that may involve harsh reagents or produce significant waste. Future research is poised to pivot towards more sustainable and efficient synthetic strategies. The development of green methodologies is crucial for minimizing environmental impact and improving process safety and economy.

Emerging areas of focus include:

Catalytic C-S Bond Formation: Moving beyond classical methods, research into copper- or palladium-catalyzed C-S cross-coupling reactions using more benign reagents and solvents, such as water, is a promising avenue. researchgate.netdntb.gov.ua These methods could enable the direct synthesis of the target compound from precursors like 1,4-dibromo-2-fluoro-5-methylbenzene or a corresponding boronic acid, avoiding the use of stoichiometric and often toxic sulfurating agents. organic-chemistry.org

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical methods represent cutting-edge approaches for forging C-S bonds under exceptionally mild conditions. researchgate.netnih.gov Future studies could explore the photo- or electro-synthesis of this compound, which could proceed at room temperature without the need for strong bases or expensive ligands. ingentaconnect.comacs.org Such methods are noted for their high functional group tolerance and alignment with green chemistry principles. tandfonline.com

Interactive Data Table: Comparison of Synthetic Methodologies

| Parameter | Classical Method (e.g., Newman-Kwart) | Hypothetical Green Method (e.g., Photocatalysis) |

|---|---|---|

| Starting Materials | Substituted Phenols, Thiocarbamoyl chlorides | Aryl Halides, Benign Sulfur Source |

| Reaction Conditions | High Temperatures, Strong Bases | Room Temperature, Visible Light |

| Solvents | High-boiling point organic solvents (e.g., Toluene) | Green solvents (e.g., Ethanol, Acetonitrile) or water |

| Catalyst | Often stoichiometric reagents | Low loading of photocatalyst (e.g., Eosin Y) |

| Atom Economy | Moderate | High |

| Waste Profile | Significant inorganic and organic waste | Minimal byproducts |

Exploration of Unconventional Reactivity Modes

Beyond its classical role as a nucleophile, the thiol group in this compound is a gateway to unconventional reactivity, particularly through radical intermediates. Future research will likely focus on harnessing the unique electronic properties conferred by the fluoro, bromo, and methyl substituents to control novel chemical transformations.

Key areas for exploration include:

Thiyl Radical Chemistry: The S-H bond can be homolytically cleaved to generate a thiyl radical. This intermediate can participate in a host of reactions, including additions to unsaturated bonds (thiol-ene/thiol-yne reactions) and C-H functionalization. beilstein-journals.org Photocatalysis and electrochemistry are powerful tools for generating these radicals under controlled conditions. nih.govrsc.org

Desulfurization-Functionalization Reactions: An emerging trend involves the cleavage of the C-S bond itself, allowing the thiol group to act as a traceless handle for introducing other functionalities. researchgate.net Research could investigate the photocatalytic desulfurative chlorination or carboxylation of this compound, transforming the original thiol into a different functional group and expanding its synthetic utility. nih.gov

Halogenophilic Attack: The interaction between soft nucleophiles like thiolates and halogens (halogen bonding) is an area of growing interest. acs.org Studies could explore whether the thiol group can mediate reactions at the bromine site through unconventional mechanisms, potentially leading to novel substitution patterns that bypass traditional transition-metal catalysis.

Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery

As synthetic chemistry becomes more predictive, advanced computational tools are indispensable for understanding and designing new reactions. For a molecule like this compound, in silico studies can accelerate the discovery of optimal synthetic routes and novel reactivity.

Future computational efforts will likely involve:

Reactivity Prediction: Using Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to predict its reactivity. nih.gov Calculations can determine the S-H bond dissociation energy (relevant for radical reactions), the nucleophilicity of the sulfur atom, and the influence of the fluorine and bromine substituents on the aromatic ring's electron density.

Mechanism Elucidation: Computational modeling can map out the entire potential energy surface for a proposed reaction. cam.ac.uk This allows for the identification of transition states and intermediates, providing deep insight into reaction mechanisms. For instance, modeling a potential photocatalytic cycle could clarify the roles of the catalyst, light, and substrate in achieving a desired transformation.

Automated Reaction Screening: Emerging automated workflows can screen vast numbers of potential reactants and catalysts computationally to identify promising conditions for a specific transformation, significantly reducing the experimental effort required for optimization. nih.govnih.gov

Interactive Data Table: Potential Computational Analyses

| Computational Method | Predicted Property/Analysis for this compound |

|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential map, S-H bond dissociation energy |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectrum, excited state properties for photocatalysis |

| Transition State Searching (e.g., QST3, Berny) | Energy barriers for synthetic steps, elucidation of reaction mechanisms |

| Molecular Dynamics (MD) | Solvent effects, conformational preferences of derivatives |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions, hyperconjugation effects |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methods from the laboratory to larger-scale production necessitates innovative process technologies. Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, reproducibility, and scalability, particularly for reactions involving potent or hazardous reagents like thiols.

Future trends in this area include:

Continuous Flow Synthesis: Implementing the synthesis of this compound or its derivatives in a continuous flow reactor can enable precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields and purities. mdpi.com This is especially beneficial for highly exothermic or fast reactions.

Automated Synthesis Platforms: The use of automated synthesizers can accelerate the exploration of the compound's chemical space. synplechem.com By systematically varying reaction partners and conditions, these platforms can rapidly generate libraries of derivatives for screening in materials science or pharmaceutical discovery, a process known as high-throughput experimentation.

Design of Next-Generation Functional Materials

The unique combination of functional groups—a thiol for anchoring, a bromo-substituent for cross-coupling, and a fluoro-substituent for modulating electronic properties and intermolecular interactions—makes this compound an attractive building block for the design of advanced functional materials. nih.govresearchgate.net The focus of future research will be on the strategic incorporation of this molecule into larger, functional architectures.

Potential design applications include:

Organic Electronics: The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing the molecule to be integrated into conjugated polymers or oligomers. The fluorine atom can fine-tune the HOMO/LUMO energy levels and promote favorable molecular packing in the solid state, which is critical for designing new semiconducting materials. mdpi.com

Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for gold and other metal surfaces, enabling the formation of highly ordered SAMs. Derivatives of this compound could be used to create functionalized surfaces with tailored electronic or recognition properties.

Hybrid Organic-Inorganic Materials: This thiol can act as a linker in the synthesis of metal-organic frameworks (MOFs) or functionalized nanoparticles. nih.gov The specific substitution pattern offers a way to control the structure and functionality of the resulting hybrid material.

Interactive Data Table: Functional Groups as Design Elements

| Functional Group | Potential Role in Material Synthesis (Design Phase) |

|---|---|

| Thiol (-SH) | Covalent attachment to metal surfaces; Nucleophilic partner in polymer synthesis |

| Bromo (-Br) | Site for post-functionalization via cross-coupling reactions (e.g., Suzuki) |

| Fluoro (-F) | Modulation of electronic properties (HOMO/LUMO); Control of solid-state packing |

| Methyl (-CH₃) | Influences solubility and steric environment of adjacent thiol group |

Addressing Stereochemical Control in Derivatizations of the Chemical Compound

Many applications of chiral molecules require high enantiomeric purity. When this compound is used as a building block in reactions that generate new stereocenters, controlling the stereochemical outcome is paramount. Future research will need to address this challenge through the development of novel asymmetric methodologies.

Key research directions include:

Asymmetric Conjugate Addition: The reaction of the thiol with prochiral Michael acceptors (e.g., α,β-unsaturated esters or ketones) is a powerful C-S bond-forming reaction. A major goal will be the development of chiral catalysts (metal-based or organocatalytic) that can direct this addition to produce a single enantiomer of the product. scispace.com

Catalytic Desymmetrization: For reactions with meso-substrates containing two equivalent prochiral groups, a chiral catalyst could selectively functionalize one group over the other, leading to a chiral, non-racemic product.

Kinetic Resolution: If a racemic derivative of the compound is prepared, it could potentially be resolved through a kinetic resolution, where a chiral catalyst or enzyme selectively reacts with one enantiomer faster than the other, allowing for the separation of the unreacted, enantiopure substrate. nih.gov

The development of robust methods for stereocontrol will significantly broaden the applicability of this compound as a building block in the synthesis of complex, stereochemically defined molecules. beilstein-journals.orgnih.gov

Q & A

Basic: What synthetic methodologies are recommended for 5-Bromo-4-fluoro-2-methylbenzenethiol, and how can reaction conditions be optimized?

Answer:

The synthesis of halogenated aromatic thiols like this compound typically involves multistep functionalization. A plausible route includes:

- Thiol introduction : Thiolation via nucleophilic substitution or reduction of disulfide precursors. For example, using in situ protection of thiol groups (e.g., trityl or acetyl) to avoid oxidation during synthesis .

- Halogen retention : Bromine and fluorine substituents require mild conditions to prevent dehalogenation. Cross-coupling reactions (e.g., Suzuki-Miyaura for bromine retention) under palladium catalysis could be adapted from analogous bromo-fluoro systems .

- Optimization : Employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity. Pre-test/post-test experimental frameworks help identify critical variables .

Advanced: How do solvent polarity and temperature influence the stability of this compound during storage and handling?

Answer:

Thiol derivatives are prone to oxidation and thermal degradation. Key considerations include:

- Solvent selection : Aprotic solvents (e.g., DMF or THF) minimize proton exchange and stabilize the thiol group. Evidence from surface chemistry studies suggests that solvent polarity affects adsorption kinetics, which can accelerate decomposition on container surfaces .

- Temperature control : Store at 0–4°C to suppress radical-mediated oxidation. Accelerated aging studies under controlled humidity and temperature (e.g., 40°C/75% RH for 4 weeks) can predict long-term stability .

- Additives : Antioxidants like BHT or argon purging reduce oxidative degradation. Monitor purity via HPLC (>95% by area) and confirm structural integrity with FTIR (S-H stretch at ~2550 cm⁻¹) .

Basic: What analytical techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions. The methyl group at C2 appears as a singlet (~δ 2.3 ppm), while aromatic protons exhibit splitting patterns from bromine/fluorine coupling. Note: Fluorine (¹⁹F) can cause signal broadening .

- Mass spectrometry : High-resolution MS (e.g., Q-Exactive Orbitrap) confirms molecular weight ([M+H]+ ~220.06 Da). Tandem MS/MS distinguishes fragmentation pathways from isomers .

- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm). Validate against a certified reference standard if available .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Answer:

Discrepancies often arise from impurities or measurement protocols. Methodological steps include:

- Standardized protocols : Use the shake-flask method with equilibration (24 hrs) and filtration (0.22 µm membrane). Quantify solubility via gravimetry or UV calibration curves .

- Solvent parameters : Correlate solubility with Hansen solubility parameters (δD, δP, δH). Polar solvents (δP > 10 MPa¹/²) like DMSO may show higher solubility due to thiol-solvent hydrogen bonding .

- Replicate studies : Compare results across labs using identical batches. Contradictions may stem from polymorphic forms or residual catalysts .

Basic: What safety and handling precautions are critical when working with this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols or decomposition products (e.g., H₂S).

- Personal protective equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact. Thiols can cause irritation or sensitization .

- Waste disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal to prevent environmental release .

Advanced: How can computational modeling guide the design of derivatives or predict reactivity of this compound in catalytic systems?

Answer:

- DFT calculations : Model electrophilic aromatic substitution (EAS) sites using Fukui indices. The methyl group directs electrophiles to the para position relative to the thiol .

- Reactivity prediction : Simulate transition states for cross-coupling reactions (e.g., C-S bond formation). Software like Gaussian or ORCA provides activation energy estimates .

- Ligand design : Dock the compound into enzyme active sites (e.g., tyrosine phosphatases) to study inhibition mechanisms. MD simulations reveal binding stability under physiological conditions .

Basic: What are the key challenges in scaling up the synthesis of this compound for research-grade quantities?

Answer:

- Purification : Column chromatography is impractical at scale. Switch to recrystallization (solvent pair: hexane/EtOAc) or distillation under reduced pressure .

- Byproduct control : Monitor dimerization (e.g., disulfide formation) via TLC. Add scavengers (e.g., trisamine) to quench reactive intermediates .

- Process safety : Conduct hazard analysis (e.g., HAZOP) for exothermic steps. Use jacketed reactors for temperature control .

Advanced: How do steric and electronic effects of the methyl, bromo, and fluoro groups influence the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

- Steric effects : The methyl group at C2 hinders attack at adjacent positions, favoring substitution at C5 or C6.

- Electronic effects : Bromine (strongly electron-withdrawing) deactivates the ring, while fluorine (moderate EWG) directs nucleophiles meta to itself. Competition between these effects requires kinetic studies (e.g., Hammett plots) to predict regioselectivity .

- Experimental validation : Compare reaction rates with analogs (e.g., 5-Bromo-2-methylbenzenethiol) to isolate electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.